molecular formula C9H8ClF3O B13707863 Chloromethyl 4'-(trifluoromethyl)benzyl ether

Chloromethyl 4'-(trifluoromethyl)benzyl ether

Cat. No.: B13707863
M. Wt: 224.61 g/mol
InChI Key: XRINXWWXEUPCCR-UHFFFAOYSA-N
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Description

Chloromethyl 4'-(trifluoromethyl)benzyl ether is an ether derivative featuring a chloromethyl (-CH2Cl) group attached to a benzyl moiety substituted with a trifluoromethyl (-CF3) group at the para position. This compound combines the reactivity of a chloromethyl group with the electron-withdrawing properties of the -CF3 substituent, making it a unique candidate for synthetic and pharmacological applications.

Properties

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

1-(chloromethoxymethyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8ClF3O/c10-6-14-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2

InChI Key

XRINXWWXEUPCCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene typically involves the chloromethylation of 4-(trifluoromethyl)benzene. This can be achieved through the reaction of 4-(trifluoromethyl)benzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity 1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene.

Chemical Reactions Analysis

Types of Reactions: 1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The trifluoromethyl group, being an electron-withdrawing group, can direct electrophiles to the ortho and para positions on the benzene ring.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation under controlled temperature conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, or other electrophilic substituted derivatives.

    Oxidation and Reduction: Formation of benzoic acid or benzyl alcohol derivatives.

Scientific Research Applications

1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

    Nucleophilic Substitution: The chloromethoxy group can be targeted by nucleophiles, leading to the formation of new chemical bonds.

    Electrophilic Aromatic Substitution: The trifluoromethyl group influences the reactivity of the benzene ring, directing electrophiles to specific positions.

    Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared to key analogs in Table 1, highlighting structural and physicochemical differences:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Profile
Chloromethyl 4'-(trifluoromethyl)benzyl ether C9H8ClF3O 224.61 -CH2Cl, -CF3 (para) Moderate (CF3 deactivates)
Benzyl Chloromethyl Ether C8H9ClO 156.61 -CH2Cl (no CF3) High (electron-rich benzyl)
4-Chlorophenyl Phenyl Ether C12H9ClO 204.65 -Cl (para), phenyl ether Low (stable diphenyl ether)
Ethyl 4-(Trifluoromethyl)phenyl Ether C9H9F3O 190.16 -OCH2CH3, -CF3 (para) Low (ethoxy group less reactive)
Bis(chloromethyl)ether C2H4Cl2O 114.96 Two -CH2Cl groups Extremely high (carcinogenic)

Key Observations :

  • The -CF3 group in this compound reduces reactivity compared to Benzyl Chloromethyl Ether due to electron withdrawal, limiting carbocation formation in etherification reactions .
  • Its molar mass is higher than simpler chloromethyl ethers (e.g., Benzyl Chloromethyl Ether), which may influence solubility and pharmacokinetics in drug design.

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